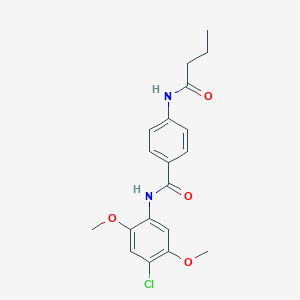
4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide, also known as BDCRB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide is not fully understood, but it is believed to involve the modulation of ion channels and neurotransmitter receptors. 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide has also been found to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmission.
Biochemical and Physiological Effects:
4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer research, 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide has been found to induce apoptosis and inhibit the proliferation of cancer cells. In neuroscience, 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide has been shown to modulate the activity of ion channels and neurotransmitter receptors, which can affect neuronal excitability and synaptic transmission. In infectious diseases, 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide has been found to inhibit the replication of viruses and bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide is its potential as a therapeutic agent in various fields, including cancer research, neuroscience, and infectious diseases. 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide has been shown to have a range of biochemical and physiological effects, making it a versatile compound for scientific research. However, one of the limitations of 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide. In cancer research, further studies are needed to investigate the specific mechanisms by which 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide induces apoptosis and inhibits cell proliferation. In neuroscience, more research is needed to determine the specific ion channels and neurotransmitter receptors that are modulated by 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide. In infectious diseases, further studies are needed to investigate the potential use of 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide as a therapeutic agent against a wider range of viruses and bacteria.
In conclusion, 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide is a versatile compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide as a therapeutic agent in cancer research, neuroscience, and infectious diseases.
Synthesemethoden
The synthesis of 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide involves the reaction of 4-chloro-2,5-dimethoxybenzoic acid with butanoyl chloride in the presence of a base, followed by the reaction of the resulting acid chloride with 4-amino-N-(4-chloro-2,5-dimethoxyphenyl)benzamide. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and infectious diseases. In cancer research, 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In neuroscience, 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide has been found to modulate the activity of ion channels and neurotransmitter receptors, suggesting its potential use as a therapeutic agent for neurological disorders. In infectious diseases, 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide has been shown to inhibit the replication of viruses and bacteria.
Eigenschaften
Produktname |
4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide |
|---|---|
Molekularformel |
C19H21ClN2O4 |
Molekulargewicht |
376.8 g/mol |
IUPAC-Name |
4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide |
InChI |
InChI=1S/C19H21ClN2O4/c1-4-5-18(23)21-13-8-6-12(7-9-13)19(24)22-15-11-16(25-2)14(20)10-17(15)26-3/h6-11H,4-5H2,1-3H3,(H,21,23)(H,22,24) |
InChI-Schlüssel |
REPMGKHEYHDFDV-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Kanonische SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 1-[4-({4-[5-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-yl}diazenyl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-5-carboxylate](/img/structure/B215406.png)



![3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1H-1,2,4-triazole](/img/structure/B215420.png)
![N-[4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)phenyl]butanamide](/img/structure/B215421.png)

![4-(butyrylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B215425.png)
![4-Butyrylamino-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide](/img/structure/B215426.png)



![2-(benzylsulfonyl)-N-{4-[(tert-butylamino)sulfonyl]phenyl}acetamide](/img/structure/B215434.png)
